2-(5-methyltetrazol-1-yl)-N-phenylacetamide
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Overview
Description
2-(5-Methyltetrazol-1-yl)-N-phenylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyltetrazol-1-yl)-N-phenylacetamide typically involves the reaction of an appropriate acetamide with a tetrazole derivative. One common method is the treatment of the acetamide with a tetrachlorosilane-sodium azide system in acetonitrile . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly solvents and reagents is becoming increasingly important in industrial synthesis to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyltetrazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
2-(5-Methyltetrazol-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Mechanism of Action
The mechanism of action of 2-(5-methyltetrazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyltetrazol-1-yl)-N-phenylacetamide
- 2-(Tetrazol-1-yl)-N-phenylacetamide
- 5-Methyl-1-(phenylacetyl)tetrazole
Uniqueness
2-(5-Methyltetrazol-1-yl)-N-phenylacetamide is unique due to the presence of the 5-methyltetrazol-1-yl group, which imparts specific chemical and biological properties. This compound exhibits higher thermal stability and resistance to oxidation compared to its non-methylated counterparts .
Properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-8-12-13-14-15(8)7-10(16)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRANPTSFPZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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